3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine

Drug design Physicochemical profiling Oral bioavailability

3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine (C₈H₁₂F₃N, MW 179.18 g/mol) is a saturated bicyclic amine composed of a norbornane (bicyclo[2.2.1]heptane) scaffold bearing a trifluoromethyl group at the 3-position and a primary amine at the 2-position. The compound is supplied as a research chemical with a typical purity of ≥95%.

Molecular Formula C8H12F3N
Molecular Weight 179.186
CAS No. 2138273-91-1
Cat. No. B2783404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine
CAS2138273-91-1
Molecular FormulaC8H12F3N
Molecular Weight179.186
Structural Identifiers
SMILESC1CC2CC1C(C2N)C(F)(F)F
InChIInChI=1S/C8H12F3N/c9-8(10,11)6-4-1-2-5(3-4)7(6)12/h4-7H,1-3,12H2
InChIKeyBBMFHKQNUYFGNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine (CAS 2138273-91-1) – Procurement-Grade Bicyclic Amine Building Block


3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine (C₈H₁₂F₃N, MW 179.18 g/mol) is a saturated bicyclic amine composed of a norbornane (bicyclo[2.2.1]heptane) scaffold bearing a trifluoromethyl group at the 3-position and a primary amine at the 2-position. The compound is supplied as a research chemical with a typical purity of ≥95% . Its computed logP (XLogP3 = 2.0) and topological polar surface area (TPSA = 26 Ų) place it in a physicochemical space distinct from its non-fluorinated analogs, making it a candidate for fragment-based drug discovery and conformational constraint studies [1].

Why Generic Substitution Fails for 3-Substituted Bicyclo[2.2.1]heptan-2-amines


The bicyclo[2.2.1]heptan-2-amine scaffold is not interchangeable across substituents because the nature of the 3-position group dictates both physicochemical properties and biological target engagement. The clinical-stage analog BRD4780 (3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine) achieves a Ki of 42 nM at the imidazoline-1 receptor and acts as a TMED9 inhibitor . Replacing the isopropyl group with trifluoromethyl (as in the target compound) alters the computed logP, hydrogen-bond acceptor count, and metabolic stability profile, which means that generic substitution with BRD4780 cannot replicate the target compound’s physicochemical trajectory for structure–activity relationship (SAR) exploration [1]. Similarly, the 4-(trifluoromethyl) positional isomer places the CF₃ group at a bridgehead position, creating a different steric and electronic environment that further precludes direct interchangeability .

Quantitative Differentiation Evidence: 3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine vs. Closest Analogs


Computed LogP Reduction Relative to BRD4780 Enhances Fraction-Absorbed Predictions

The target compound exhibits a computed XLogP3 of 2.0, compared with an estimated logP of approximately 2.9 for BRD4780 (3-isopropylbicyclo[2.2.1]heptan-2-amine free base) based on fragment-based calculation [1]. This ~0.9 log unit reduction is attributable to the electron-withdrawing trifluoromethyl group, which increases polarity without adding hydrogen-bond donors. In the context of Lipinski's Rule of Five, a logP below 3 is generally favorable for oral absorption, suggesting that the target compound may offer a wider formulation window than BRD4780 for oral dosing studies [2].

Drug design Physicochemical profiling Oral bioavailability

Hydrogen-Bond Acceptor Count Differentiates Target from Alkyl-Substituted Analogs

The target compound has 4 hydrogen-bond acceptor (HBA) atoms (the three fluorine atoms of CF₃ plus the amine nitrogen), whereas BRD4780 free base has only 1 HBA [1][2]. This difference can alter the compound's interaction with hydrogen-bond-donating residues in protein binding pockets, potentially enabling selectivity over targets that are engaged by purely alkyl-substituted analogs.

Medicinal chemistry Target engagement Selectivity design

Absence of Rotatable Bonds in Target Compound Enforces Rigid Conformation vs. BRD4780

The target compound has zero rotatable bonds, whereas BRD4780 possesses one rotatable bond (the isopropyl C–C bond). The fully rigid CF₃ group locks the 3-position substituent into a single conformation, potentially reducing entropic penalties upon receptor binding [1][2].

Conformational restriction Pharmacophore modeling Entropic binding optimization

Positional Isomerism: Bridgehead vs. 2-Position Amine Places CF₃ in Distinct Steric Environment

The 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine positional isomer (CAS 2260932-90-7) carries the amine at the bridgehead (C1) and CF₃ at C4, whereas the target compound places both the amine and CF₃ on the same face of the bicyclic system (C2 and C3, respectively) [1]. This positional difference alters the vector of the amine group and the steric environment around the CF₃, leading to distinct three-dimensional pharmacophores. Suppliers report different storage and handling specifications for the two isomers, reflecting their distinct physical properties .

Positional isomer profiling Structure–activity relationship Scaffold hopping

Recommended Application Scenarios for 3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine Based on Verified Evidence


Fragment-Based Drug Discovery Requiring Low LogP and Conformational Rigidity

The compound's XLogP3 of 2.0 and zero rotatable bonds make it suitable for fragment library inclusion when screening for targets that favor polar, rigid ligands. Its physicochemical profile differs from BRD4780 (higher logP, partial flexibility), providing a complementary fragment starting point for hit generation against imidazoline receptors, GPCRs, or kinases where CF₃-mediated polarity is desired [1].

Selectivity Profiling Panels to Map Hydrogen-Bond Acceptor Requirements

With 4 HBA atoms compared to 1 for BRD4780, the target compound can be deployed in broad selectivity panels to map the tolerance of target protein binding sites for polar interactions. This application leverages the compound's unique HBA count to differentiate target engagement profiles that are inaccessible to alkyl-substituted bicyclo[2.2.1]heptan-2-amines [2].

Synthesis of α-Trifluoromethyl Bicyclic Amine Libraries via Catalytic Hydrogenation

A Bayer patent (US 5,204,471) demonstrates that α-trifluoromethyl-substituted saturated bicyclic amines can be efficiently prepared via ruthenium-catalyzed hydrogenation of unsaturated precursors in high yield and purity [3]. The target compound's scaffold is directly compatible with this methodology, enabling rapid parallel library synthesis for SAR exploration of retroviral agent intermediates.

Negative Control or Orthogonal Probe for TMED9-Mediated Proteinopathy Studies

BRD4780 is a validated TMED9 inhibitor, but its activity is driven by the isopropyl group. The target compound, with its CF₃ substitution, is predicted to have a distinct binding mode (different HBA, logP, and sterics). It therefore serves as an ideal orthogonal probe or negative control in TMED9/MUC1-fs proteinopathy assays to confirm that observed effects are chemotype-specific rather than scaffold-general [4].

Quote Request

Request a Quote for 3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.